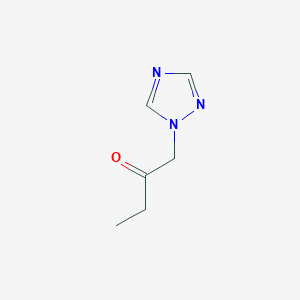

1-(1H-1,2,4-triazol-1-yl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound characterized by the presence of a triazole ring attached to a butanone structure. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals .

Wirkmechanismus

Target of Action

The primary target of 1-(1H-1,2,4-triazol-1-yl)butan-2-one is the plant growth regulatory system . This compound interacts with the endogenous hormones in plants, particularly in roots .

Mode of Action

this compound interacts with its targets by promoting root length in plants . It changes the level of endogenous hormones in plant roots, with the most obvious effect being the increase of Indole-3-acetic acid (IAA) .

Biochemical Pathways

The compound affects the biochemical pathways related to the production and regulation of endogenous hormones in plants . It influences the levels of IAA, Abscisic Acid (ABA), and Gibberellin (GA3), playing an important role in controlling primary root development .

Pharmacokinetics

Given its solubility in chloroform, ethyl acetate, and methanol , it can be inferred that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in enhanced plant growth. Specifically, it promotes primary root length and influences the levels of endogenous hormones, leading to controlled primary root development .

Biochemische Analyse

Biochemical Properties

1-(1H-1,2,4-triazol-1-yl)butan-2-one has been found to bind with a variety of enzymes and receptors in biological systems . The unique structure of its triazole ring allows it to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .

Cellular Effects

This compound has shown significant effects on cellular processes. For instance, it has been found to influence the levels of endogenous hormones in mungbean roots . The most notable effect was the increase of Indole Acetic Acid (IAA), being 4.9 times greater than that of the control at the 96th hour after treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For example, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it was found to increase the level of IAA in mungbean roots, with the effect being 4.9 times greater than that of the control at the 96th hour after treatment .

Metabolic Pathways

This compound is involved in the synthesis of Paclobutrazol, a plant growth retardant that inhibits gibberellin biosynthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 1,2,4-triazole with butanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution with butanone .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(1H-1,2,4-triazol-1-yl)butan-2-one has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Paclobutrazol: A triazole fungicide used as a plant growth retardant.

Uniconazole: Another triazole-based plant growth regulator.

Triapenthenol: A triazole compound with similar applications in agriculture.

Uniqueness: 1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to act as an intermediate in the synthesis of various biologically active compounds highlights its versatility and importance in scientific research .

Biologische Aktivität

1-(1H-1,2,4-triazol-1-yl)butan-2-one is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with biological targets, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, triazole derivatives can be synthesized through cyclization reactions involving hydrazines and α-keto esters or aldehydes. The compound's structure can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of mitochondrial function |

Antifungal Activity

In addition to its antitumor effects, this compound has demonstrated antifungal activity against various fungal pathogens. Studies indicate that it disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 8 µg/mL | Disruption of cell membrane |

| Aspergillus niger | 16 µg/mL | Inhibition of ergosterol biosynthesis |

Other Biological Activities

Beyond antitumor and antifungal properties, this compound has shown potential as an anti-inflammatory agent. It appears to modulate pro-inflammatory cytokines and reduce oxidative stress in experimental models.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Case Study on Anticancer Efficacy : A clinical trial assessed the compound's efficacy in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates.

- Fungal Infections Treatment : A case series documented the successful treatment of resistant Candida infections using this compound as part of a combination therapy.

Research Findings

Recent research findings emphasize the importance of further investigations into the pharmacodynamics and pharmacokinetics of this compound. Studies suggest that modifications to its chemical structure could enhance its bioavailability and specificity for target receptors.

Eigenschaften

IUPAC Name |

1-(1,2,4-triazol-1-yl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTJITWSNBQNJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CN1C=NC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.